N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core, a thioacetamide linker, and a 2,5-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-16-12-13-17(2)21(14-16)27-22(31)15-33-26-29-23-19-10-6-7-11-20(19)28-24(23)25(32)30(26)18-8-4-3-5-9-18/h3-14,28H,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUYNNMFBPNQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with potential pharmacological applications. Its structural features suggest it may interact with various biological targets, leading to significant therapeutic effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H22N4O2S
- Molecular Weight : 454.55 g/mol
- IUPAC Name : N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antimicrobial properties. The following sections detail its activity against various pathogens and the underlying mechanisms.
Antimicrobial Activity
Research indicates that compounds with pyrimidine and indole derivatives often exhibit significant antimicrobial properties. The specific compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Candida albicans , which is notable given the increasing resistance to conventional antifungal agents.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Membrane Disruption : It can potentially disrupt microbial membranes, leading to leakage of cellular contents and cell death.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, inhibiting replication and transcription processes.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound.
Case Study 1: Antibacterial Properties
In a study by Menozzi et al., a pyrimidine derivative was synthesized and screened for antibacterial activity against Staphylococcus aureus. The compound demonstrated an MIC value of 66 µM, showcasing significant antibacterial potential due to structural similarities with the target compound .
Case Study 2: Antifungal Activity
A novel series of pyrimidine derivatives were reported by Chikhalia et al., where one compound exhibited higher antifungal activity than standard treatments against Candida albicans. This highlights the potential for developing effective antifungal agents based on similar structures .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Modifications
The compound shares a conserved pyrimido[5,4-b]indole scaffold with several analogs, but its substituents differentiate it from others in the class. Key comparisons include:
Structure-Activity Relationship (SAR) Insights
- Phenyl Substituents: The phenyl group at the 3-position of the pyrimidoindole core is conserved across analogs, suggesting its role in TLR4 binding .
- Thioacetamide Linker : The thioether-acetamide moiety is critical for solubility and membrane permeability. Modifications here (e.g., cyclohexyl vs. dimethylphenyl) influence logP values and bioavailability .
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., trifluoromethoxy in ) exhibit improved metabolic stability, whereas ethoxy groups () increase lipophilicity.
Physicochemical Properties
Calculated properties from analogs suggest:
- LogP : The target compound’s logP is estimated to be ~4.8–5.5, comparable to its dimethylphenyl and ethoxyphenyl analogs .
- Molecular Weight : At 480.6 g/mol, it falls within the acceptable range for small-molecule drug candidates but may require optimization for CNS penetration.
Research Findings and Implications
While the target compound lacks direct experimental data, studies on its analogs highlight the importance of:
Substituent Positioning : 2,5-dimethylphenyl may reduce off-target interactions compared to bulkier groups like cyclohexyl .
Synthetic Flexibility : Microwave-assisted synthesis (used for Compound 32 in ) could be adapted for scalable production of the target compound.
TLR4 Selectivity : Analogs with smaller aromatic substituents show higher selectivity over TLR2, suggesting similar behavior for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
